![molecular formula C24H26N4O2 B10993579 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10993579.png)
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features both an indole and a phthalazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves the coupling of an indole derivative with a phthalazinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The phthalazinone moiety can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives
Reduction: Formation of phthalazin-1-yl derivatives
Substitution: Formation of N-alkylated indole derivatives
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the phthalazinone moiety can inhibit enzymes like cyclooxygenase (COX). These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and amide functionalities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety and amide bond.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its combination of indole and phthalazinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications.
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an indole moiety and a phthalazin derivative, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure is characterized by:
- An indole ring, known for its role in various biological activities.
- A phthalazin derivative that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells. The specific compound has been studied for its potential to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
Case Study: Indole Derivatives
A study focusing on indole derivatives demonstrated that certain compounds could effectively inhibit the growth of various cancer cell lines, including SKOV3 (ovarian cancer), U87 (glioblastoma), and ASPC-1 (pancreatic cancer). The most active derivatives showed IC50 values in the nanomolar range, indicating potent anticancer activity .
The proposed mechanism of action for this compound involves:
- Binding to Tubulin : Similar to other indole derivatives, this compound may bind to β-tubulin, preventing the polymerization necessary for mitotic spindle formation.
- Induction of Apoptosis : By disrupting the microtubule network, the compound can trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Cycle Progression : The compound may cause cell cycle arrest at various checkpoints, further inhibiting cancer cell proliferation.
Other Biological Activities
Beyond anticancer effects, compounds with similar structural motifs have been studied for additional biological activities:
- Antimicrobial Activity : Indole derivatives have shown promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : Some studies suggest these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Data Table: Biological Activities of Indole Derivatives
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-17(2)16-28-24(30)20-9-5-4-8-19(20)21(26-28)15-23(29)25-12-14-27-13-11-18-7-3-6-10-22(18)27/h3-11,13,17H,12,14-16H2,1-2H3,(H,25,29) |
InChI Key |
BOKQTAJUHSXGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.